9-Fluoro-4H-quinolizin-4-one chemical structure and properties
9-Fluoro-4H-quinolizin-4-one chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 9-Fluoro-4H-quinolizin-4-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of HIV integrase inhibitors and anticancer agents.[1][2]
[1][2][3]
Executive Summary
9-Fluoro-4H-quinolizin-4-one is a bicyclic heteroaromatic compound belonging to the quinolizinone class.[1][2][3][4] It is structurally characterized by a bridgehead nitrogen atom fusing a pyridine ring with a pyridin-4-one ring, bearing a fluorine substituent at the C9 position.[1][2][3] This scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for quinolones and a core structure for HIV-1 integrase strand transfer inhibitors (INSTIs) and potential antitumor agents.[1][3] The introduction of the fluorine atom at position 9 is a strategic modification designed to block metabolic oxidation, modulate lipophilicity, and enhance binding affinity through halogen bonding or electrostatic interactions.[1][4]
Chemical Structure & Properties[1][3][4][5][6][7][8][9][10][11]
Structural Identification
The core structure consists of two fused six-membered rings: a "pyridine-like" ring (positions 6, 7, 8,[1][2] 9) and a "pyridone-like" ring (positions 1, 2, 3,[1][2][5] 4) containing the carbonyl group.[1][3][4][6]
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Molecular Formula: C
Hngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> FNO[1][2][3] -
Core Scaffold: 4H-Quinolizin-4-one (CAS: 491-42-9 for parent)[1][2][3]
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Key Substituent: Fluorine at position C9 (adjacent to the bridgehead carbon C9a).[1][3][4]
Physicochemical Properties (Predicted)
Note: Values are derived from structure-activity relationship (SAR) data of the parent quinolizinone and standard fluorine substitution effects.[1][2][3]
| Property | Value / Description | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.6 – 1.8 | Fluorination increases lipophilicity relative to the parent (LogP ~1.3), improving membrane permeability.[1][2][3] |
| H-Bond Acceptors | 2 (C=O, F) | The carbonyl is a strong acceptor; Fluorine acts as a weak acceptor, influencing binding pocket orientation.[1] |
| H-Bond Donors | 0 | Lack of donors improves passive transport; typically derivatized (e.g., carboxamide) to add donor functionality.[1][3] |
| Polar Surface Area | ~30 Ų | Favorable for CNS penetration if required.[1][2][3][4] |
| Electronic Effect | Electron-withdrawing | The C9-F withdraws electron density from the pyridine ring, lowering the pKa of the bridgehead nitrogen and altering the ring's electrophilicity.[1][2] |
Structural Visualization (Numbering)
The numbering of the quinolizinone system is counter-intuitive compared to quinoline.[1][3][4] The bridgehead nitrogen is the focal point.[1][3][4]
[1]
Synthesis Protocol
The synthesis of 9-fluoro-4H-quinolizin-4-one requires the construction of the bicyclic core from a functionalized pyridine precursor.[1][2][3] The most robust method involves the condensation of 3-fluoro-2-methylpyridine with a malonate derivative, followed by thermal cyclization.[1][2][3]
Retrosynthetic Analysis
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Disconnection: C4-N10 and C1-C9a bonds.
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Precursors: 3-Fluoro-2-methylpyridine + Diethyl ethoxymethylenemalonate (DEEM).[1][2][3][4]
Step-by-Step Methodology
Reagents:
Protocol:
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Condensation (Enamine Formation):
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Charge a reaction vessel with 3-fluoro-2-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 140°C under an inert atmosphere (Argon/Nitrogen).
-
Mechanism: The pyridine nitrogen acts as a nucleophile, attacking the electron-deficient double bond of DEEM, eliminating ethanol.[1]
-
Monitoring: Monitor by TLC for the disappearance of the pyridine starting material.
-
-
Thermal Cyclization (Gould-Jacobs Type):
-
Dissolve the intermediate enamine in diphenyl ether (high-boiling solvent).
-
Heat to reflux (~250°C) for 2–4 hours.
-
Causality: High temperature is required to overcome the aromatic stability of the pyridine ring, allowing the methyl group (activated as an enol/enamine equivalent) to attack the ester carbonyl, closing the second ring.[1][4]
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Note: The presence of the 3-fluoro substituent (which becomes C9) may slightly retard cyclization due to inductive deactivation of the adjacent methyl group; extended reaction times may be necessary.[1][3][4]
-
-
Hydrolysis & Decarboxylation (Optional if Ester is not desired):
-
The product of step 2 is likely an ester (3-ethoxycarbonyl-9-fluoro-4H-quinolizin-4-one).[1][2][3]
-
Hydrolyze with 10% NaOH (aq) at reflux.
-
Decarboxylate by heating the free acid in diphenyl ether or quinoline with copper powder at 200°C to yield the title compound 9-fluoro-4H-quinolizin-4-one .[1][2][3]
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Synthesis Workflow Diagram
[1][2][3][4]
Biological Applications & Mechanism[1][3][5][6]
HIV-1 Integrase Inhibition
The quinolizinone scaffold is a well-established pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][2][3][7]
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Mechanism: The 4-oxo (carbonyl) and adjacent functional groups (often a 3-carboxylic acid or bioisostere) form a chelation complex with the two Magnesium ions (
) in the active site of the viral integrase enzyme.[1][2] -
Role of 9-Fluorine:
-
Metabolic Stability: The C9 position is electronically susceptible to oxidative metabolism (hydroxylation).[1][3][4] Fluorination blocks this site, extending the half-life (
) of the drug.[1][3] -
Binding Affinity: The fluorine atom can engage in hydrophobic interactions with viral protein residues or alter the pKa of the bridgehead nitrogen, fine-tuning the electronic profile of the metal-binding triad.[1][2]
-
Anticancer Potential
Derivatives of 4H-quinolizin-4-one have shown activity against various cancer cell lines.[1][2][3][4]
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Target: Inhibition of Topoisomerase I/II or HIF-1
pathways.[1][2][3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Selectivity: The planar tricyclic nature (often achieved by further fusion) allows for DNA intercalation.[1][3][4] The 9-fluoro group modulates the redox potential, potentially enhancing cytotoxicity against hypoxic tumor cells.[1][3][4]
Safety & Handling
While specific toxicological data for the 9-fluoro derivative may be limited, handling should follow protocols for potent fluoro-heterocycles.[1][2][3]
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Hazard Classification: Treat as Irritant (Skin/Eye) and potentially biologically active (assume potency).[1][3][4]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][3][4]
-
Spill Response: Adsorb with inert material (vermiculite); incinerate in a chemical waste facility equipped with scrubbers for HF generation.[1][3][4]
References
-
Satoh, M., et al. (2010).[1][3][4][5][8] Synthesis and antiviral activity of novel quinolizinone derivatives. Chemical & Pharmaceutical Bulletin.
-
Muir, J. C., et al. (2013).[1][3][4][5][8] 4H-Quinolizin-4-ones: A Review of Synthesis and Biological Activities. ARKIVOC.
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Alnajjar, R. A., & Kawafi, N. S. (2018).[1][3][4] 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology.
-
PubChem Compound Summary. (2025). 4H-Quinolizin-4-one (Parent Structure). National Center for Biotechnology Information.[1][3][4] [1][2][3]
-
BenchChem Technical Guide. (2025). Synthesis and characterization of 4H-Benzo[a]quinolizin-4-one derivatives.
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